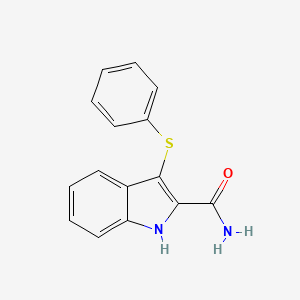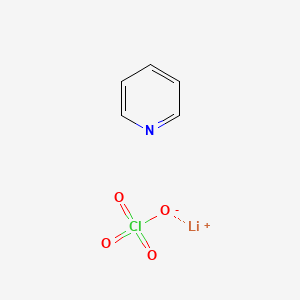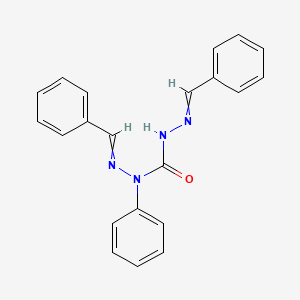
Diethyl benzyl(cyclohexylmethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl benzyl(cyclohexylmethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyclohexylmethyl group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzyl(cyclohexylmethyl)propanedioate typically involves the alkylation of diethyl propanedioate (also known as diethyl malonate) with benzyl and cyclohexylmethyl halides. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl propanedioate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the benzyl and cyclohexylmethyl halides to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl benzyl(cyclohexylmethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The benzyl and cyclohexylmethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Applications De Recherche Scientifique
Diethyl benzyl(cyclohexylmethyl)propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl benzyl(cyclohexylmethyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding carboxylic acids and alcohols, which can then participate in various biochemical processes. The benzyl and cyclohexylmethyl groups can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Diethyl benzyl(cyclohexylmethyl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester with two ethyl groups, commonly used in organic synthesis.
Diethyl benzylmalonate: Similar to this compound but lacks the cyclohexylmethyl group.
Diethyl cyclohexylmethylmalonate: Similar to this compound but lacks the benzyl group.
The uniqueness of this compound lies in the presence of both benzyl and cyclohexylmethyl groups, which can impart specific chemical and biological properties to the compound.
Propriétés
Numéro CAS |
136403-35-5 |
|---|---|
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
diethyl 2-benzyl-2-(cyclohexylmethyl)propanedioate |
InChI |
InChI=1S/C21H30O4/c1-3-24-19(22)21(20(23)25-4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3 |
Clé InChI |
BNYWINITQLNXSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1CCCCC1)(CC2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)


![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)
